ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[[1-(4-methylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-26-18(25)22-10-8-14(9-11-22)19-17(24)16-12-23(21-20-16)15-6-4-13(2)5-7-15/h4-7,12,14H,3,8-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIVSGZEKZWZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to targetNitric oxide synthase , both inducible and endothelial. These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.
Biological Activity
Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a triazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors to form the triazole structure followed by the introduction of the piperidine and carboxylate functionalities. The synthetic pathway may include steps such as:
- Formation of the Triazole Ring : Utilizing azides and alkynes in a click chemistry approach.
- Piperidine Derivatization : Modifying piperidine to enhance solubility and biological activity.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various strains of bacteria and fungi. A related study indicated that triazole derivatives exhibited moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of triazole derivatives is well-documented. Research has demonstrated that certain triazole compounds can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis. For example, compounds exhibiting similar structural characteristics have been shown to increase levels of pro-apoptotic proteins such as caspases while decreasing anti-apoptotic proteins like Bcl-2 .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Various | Induction of apoptosis via caspase activation | |
| Related Triazole Derivative | MDA-MB-231 Breast Cancer | Inhibition of EGFR and PARP-1 |
Cytotoxicity Studies
In vitro studies using cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that triazole derivatives can exhibit cytotoxic effects. The mechanism often involves the disruption of cellular processes leading to cell death. For instance, one study highlighted that certain derivatives significantly inhibited cell proliferation at low concentrations .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole derivatives including this compound and evaluated their antimicrobial activity. The results indicated that these compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of similar triazole derivatives in MDA-MB-231 breast cancer cells. The study found that these compounds increased apoptosis rates significantly compared to controls, indicating their potential use in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
Neurotherapeutic Agents
The compound has shown promise as a neurotherapeutic agent due to its interactions with neurotransmitter systems. Research indicates that it may influence pathways related to neurological disorders, potentially offering therapeutic benefits for conditions such as depression and anxiety. The triazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways.
Cytokine Inhibition
Triazole derivatives have been studied for their ability to inhibit cytokines, which are critical in inflammatory responses. Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate could serve as a lead compound in developing new anti-inflammatory agents by modulating cytokine activity .
Structure-Activity Relationship Studies
The unique structural features of this compound allow for extensive structure-activity relationship (SAR) studies. Variations in the phenyl substitution can lead to significant differences in biological activity and therapeutic potential. For instance:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-[1-(3-methylphenyl)-1H-1,2,3-triazole]piperidine-1-carboxylate | Structure | Different phenyl substitution leading to altered biological activity. |
| Ethyl 4-[1-(phenyl)-1H-1,2,3-triazole]piperidine-1-carboxylate | Structure | Lacks methyl substitution; may exhibit different pharmacokinetics. |
| Ethyl 4-[1-(naphthalen-2-yl)-1H-1,2,3-triazole]piperidine-1-carboxylate | Structure | Naphthalene substitution could enhance lipophilicity and receptor binding. |
These variations provide insights into how modifications can enhance pharmacological profiles and guide the design of more effective drugs.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility enables researchers to create derivatives with improved biological activity or altered pharmacokinetics. The ability to modify the compound's structure is crucial for developing targeted therapies.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
Neuropharmacological Studies
In experimental models, compounds similar to this compound have demonstrated significant effects on neurotransmitter levels and receptor interactions. For example, a study found that triazole derivatives could enhance serotonin receptor activity, suggesting potential applications in treating mood disorders .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of triazole compounds. In vitro assays showed that derivatives could inhibit pro-inflammatory cytokines effectively, indicating their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate (Target) | Not explicitly listed | Likely C19H23N5O3 | ~369.42 g/mol | Piperidine core, 1,2,3-triazole amide, 4-methylphenyl substituent |
| Ethyl 4-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate | 1234564-36-3 | C14H22N4O2 | 280.37 g/mol | Piperidine core, 1,2,4-triazole (isopropyl and methyl substituents) |
| Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate | 84501-68-8 | C22H25FN4O2 | 396.46 g/mol | Piperidine core, benzimidazole substituent (4-fluorophenyl), amide linkage |
| Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate | 1019191-55-9 | C18H22N6O3 | 370.41 g/mol | Piperazine core (vs. piperidine), 1,2,3-triazole carbonyl, 4-methylphenyl substituent |
| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | Not provided | C12H11FN2O2 | 234.23 g/mol | Pyrazole core (vs. triazole), 4-fluorophenyl substituent, ester linkage |
Physicochemical Properties
- Solubility : The target compound’s amide group enhances polarity compared to ester-linked analogs (e.g., ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in ), likely improving aqueous solubility. Piperidine derivatives generally exhibit better solubility than piperazine analogs due to reduced basicity .
- Thermal Stability : Triazole-containing compounds (e.g., CAS 1234564-36-3 in ) demonstrate high thermal stability, whereas benzimidazole derivatives (CAS 84501-68-8 in ) may degrade at elevated temperatures due to aromatic ring strain .
Preparation Methods
Piperidine Ring Functionalization
The piperidine ring serves as the central scaffold for this compound. Functionalization typically begins with N-tosylation to introduce protective groups that enhance reaction specificity. For example, 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine is synthesized by reacting piperidine-4-carboxylic acid ethyl ester with 4-toluenesulfonyl chloride under basic aqueous conditions (pH 10, Na₂CO₃). This intermediate is critical for subsequent hydrazide formation and triazole cyclization.
Amide Bond Coupling
The amide linkage between the piperidine and triazole groups is formed via carbodiimide-mediated coupling . In related syntheses, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate carboxylic acid intermediates for nucleophilic attack by amines. For instance, coupling 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid] with piperidine-1-carboxylate ethyl ester in dimethyl sulfoxide (DMSO) achieves amide formation with >90% efficiency under optimized conditions.
Step-by-Step Preparation Methodology
Synthesis of 1-(4-Toluenesulfonyl)-4-(Ethoxycarbonyl)Piperidine
-
Reactants : Piperidine-4-carboxylic acid ethyl ester (0.05 mol), 4-toluenesulfonyl chloride (0.05 mol).
-
Conditions : Stirred in 20% Na₂CO₃(aq) at room temperature (RT) until pH stabilizes at 10.
-
Workup : Adjust pH to 6 using dilute HCl(aq), precipitate product, wash with cold water, and dry.
Formation of the Triazole-Piperidine Intermediate
-
Alkyne Preparation : Convert 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine to its propargyl derivative using propargyl bromide and K₂CO₃ in acetonitrile.
-
Azide Preparation : Synthesize 4-methylphenyl azide via diazotization of 4-methylaniline followed by sodium azide treatment.
-
Cycloaddition : Combine alkyne and azide in a 1:1 ratio with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (1:1). Stir at RT for 12 hours.
Amide Bond Formation
-
Activation : Mix 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid] (1 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMSO for 30 minutes.
-
Coupling : Add piperidine-1-carboxylate ethyl ester (1 equiv) and stir at RT for 24 hours.
-
Purification : Isolate via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Optimization of Reaction Conditions
Catalytic Systems for Triazole Formation
Comparative studies demonstrate that Cu(I)-stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine) enhance cycloaddition kinetics and regioselectivity. For example, using Cu(I)/TBTA (tris(3-hydroxypropyltriazolylmethyl)amine) reduces reaction time to 2 hours with a 95% yield in model systems.
Solvent Effects on Amide Coupling
Solvent significantly impacts coupling efficiency:
Temperature and Reaction Time
-
Triazole cycloaddition : Optimal at 25°C for 12 hours. Elevated temperatures (>40°C) promote side reactions (e.g., alkyne dimerization).
-
Amide coupling : Prolonged stirring (>24 hours) at RT maximizes conversion without epimerization.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
-
HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient, 0.1% formic acid).
-
Chiral Separation : For enantiomerically pure derivatives, chiral HPLC with cellulose-based columns resolves stereoisomers (ee >98%).
Comparison with Structural Analogs
The synthesis of ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate shares methodologies with related triazole-piperidine derivatives:
Substituents on the triazole ring influence reaction kinetics and purification challenges. For instance, bulkier groups (e.g., naphthyl) necessitate extended reaction times and gradient elution during chromatography .
Q & A
Basic: What synthetic strategies are commonly employed to prepare ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves two key steps:
Triazole core formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a 4-methylphenyl-substituted alkyne reacts with an azide precursor under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in THF/H₂O at 25–50°C) .
Amide coupling between the triazole-carboxylic acid intermediate and the piperidine moiety. This step often employs coupling agents like HATU or EDC/NHS in anhydrous DMF or DCM, with monitoring via TLC to track progress .
Critical Parameters: Optimize reaction time and temperature to suppress side reactions (e.g., triazole regioisomer formation). Use column chromatography or recrystallization for purification .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the triazole ring (distinct proton signals at δ 7.5–8.5 ppm for triazole protons) and amide bond formation (amide proton at δ ~8.3 ppm) .
- IR Spectroscopy : Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS ensures molecular ion alignment with the theoretical mass (e.g., [M+H]+ calculated for C₁₈H₂₁N₅O₃: 356.16 g/mol) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can computational methods elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the triazole/amide groups and catalytic residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .
- ADMET Prediction : Employ SwissADME or ADMETlab to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
Advanced: How can researchers reconcile contradictory reports on the compound’s biological activity across studies?
Methodological Answer:
- Standardized Assay Conditions : Replicate experiments under controlled parameters (e.g., cell line passage number, serum-free media, and fixed incubation times) to minimize variability .
- Orthogonal Validation : Cross-validate results using multiple assays (e.g., MTT for cytotoxicity, fluorometric assays for enzymatic inhibition) .
- SAR Analysis : Systematically modify substituents (e.g., replace 4-methylphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) and identify critical pharmacophores .
Advanced: What strategies optimize reaction yields in large-scale synthesis while maintaining regioselectivity?
Methodological Answer:
- Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) to enhance triazole regioselectivity. For amide coupling, compare HATU vs. DCC efficiency .
- Solvent Optimization : Use DMF for polar intermediates or switch to toluene for azide-alkyne reactions to improve solubility and reduce side products .
- Flow Chemistry : Implement continuous-flow reactors for CuAAC to enhance heat/mass transfer and scalability .
Advanced: How can researchers design stability studies to assess the compound’s shelf-life under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH, UV light) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- pH Stability Profiling : Dissolve in buffers (pH 1–10) and track ester/amide hydrolysis rates. Use Arrhenius plots to predict long-term stability .
Advanced: What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
- In Vitro :
- In Vivo :
Advanced: How can researchers address low solubility challenges during formulation development?
Methodological Answer:
- Co-Solvent Systems : Test PEG 400/water or DMSO/saline mixtures to enhance solubility (>1 mg/mL target) .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
